![molecular formula C16H26ClNO B1441798 3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride CAS No. 1220032-16-5](/img/structure/B1441798.png)
3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Drug Development
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide three-dimensional coverage . This compound can be used to synthesize new drug candidates with various biological profiles, particularly due to the stereogenicity of the pyrrolidine ring which affects the binding mode to enantioselective proteins .
Organic Synthesis
In organic synthesis, 3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride serves as a building block for constructing complex molecules. Its unique structure allows for the introduction of steric factors that can influence the biological activity of synthesized compounds. The compound’s role in the synthesis of antibacterial agents has been highlighted, where different substituents on the pyrrolidine ring lead to varying degrees of activity .
Analytical Chemistry
This compound is utilized in analytical chemistry, particularly in chromatography and mass spectrometry, to aid in the separation and analysis of complex mixtures. Its distinct chemical properties can be leveraged to improve the resolution and detection of analytes in various samples .
Biopharma Production
In the biopharmaceutical industry, 3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride is used in the production of therapeutic agents. Its role in the synthesis of biologically active molecules makes it a valuable asset in the development of new medications .
Life Science Research
The compound finds applications in life science research, where it is used in the study of cellular processes and the development of experimental drugs. It can be used to modify physicochemical parameters of molecules to achieve desired ADME/Tox results .
Chromatography
In chromatography, this compound can be used as a standard or a derivative to facilitate the separation of substances based on their interaction with the stationary phase. Its unique properties can enhance the chromatographic process, leading to more efficient and accurate separations .
Eigenschaften
IUPAC Name |
3-[[4-(2-methylbutan-2-yl)phenoxy]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-16(2,3)14-5-7-15(8-6-14)18-12-13-9-10-17-11-13;/h5-8,13,17H,4,9-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYUYFOMIRHKNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(tert-Pentyl)phenoxy]methyl}pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B1441719.png)
![3,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1441720.png)
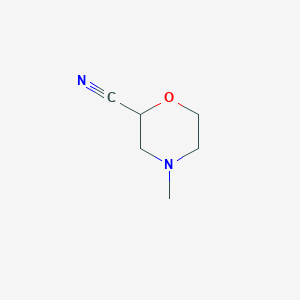
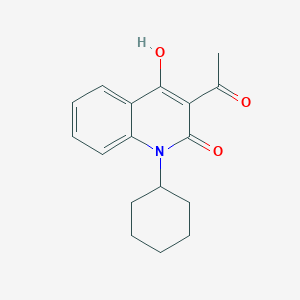
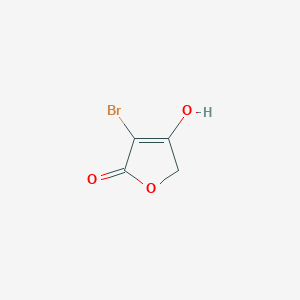

![(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine](/img/structure/B1441729.png)
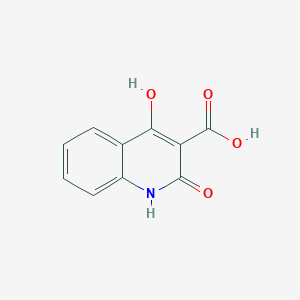
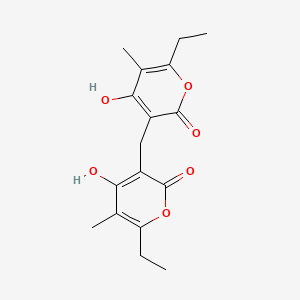
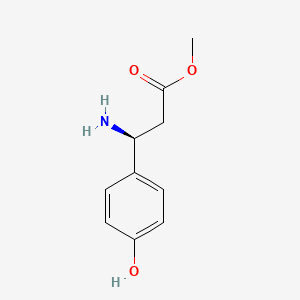
![6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1441735.png)
